An In-depth Technical Guide to the Physicochemical Properties of N-(6-Bromopyridin-2-YL)-N-methylacetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(6-Bromopyridin-2-YL)-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound N-(6-Bromopyridin-2-YL)-N-methylacetamide. As a substituted bromopyridine derivative, this molecule holds potential interest for researchers in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, structural characteristics, and fundamental physical properties. Additionally, it outlines logical synthetic pathways and proposes relevant analytical methodologies for its characterization, based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for scientists working with or considering the use of this compound in their research endeavors.
Introduction
N-(6-Bromopyridin-2-YL)-N-methylacetamide is a chemical entity belonging to the class of N-arylacetamides. The structure features a pyridine ring substituted with a bromine atom at the 6-position and an N-methylated acetamide group at the 2-position. Bromopyridine derivatives are significant scaffolds in medicinal chemistry, often utilized as key intermediates in the synthesis of various biologically active molecules. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the acetamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide aims to consolidate the currently available physicochemical information for this specific compound and to provide scientifically grounded protocols for its synthesis and analysis.
Chemical Identity and Structure
The fundamental identifying information for N-(6-Bromopyridin-2-YL)-N-methylacetamide is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | N-(6-bromopyridin-2-yl)-N-methylacetamide | [1] |
| CAS Number | 1133116-43-4 | [1] |
| Molecular Formula | C₈H₉BrN₂O | [1] |
| Molecular Weight | 229.07 g/mol | [2] |
| Canonical SMILES | CC(=O)N(C)C1=CC=CC(Br)=N1 | [1] |
| InChI Key | ROJDZKLSUROPIP-UHFFFAOYSA-N | [1] |
Structural Diagram:
Structure of N-(6-Bromopyridin-2-YL)-N-methylacetamide
Physicochemical Properties
Detailed experimental data for the physicochemical properties of N-(6-Bromopyridin-2-YL)-N-methylacetamide are not widely available in published literature. The information presented here is a combination of data from commercial suppliers and predicted values.
| Property | Value | Source & Notes |
| Physical State | Solid | |
| Melting Point | Not available | Experimental data is not currently published. |
| Boiling Point | Not available | Experimental data is not currently published. |
| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Solubility in aqueous solutions is likely to be low. |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
Proposed synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide.
Step 1: N-Methylation of 2-Amino-6-bromopyridine
The initial step would involve the methylation of the primary amino group of 2-amino-6-bromopyridine. This can be achieved using a suitable methylating agent, such as methyl iodide (MeI), in the presence of a base like sodium hydride (NaH) to deprotonate the amine. The reaction would likely be carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Careful control of stoichiometry would be important to favor mono-methylation.
Step 2: N-Acetylation of N-Methyl-6-bromopyridin-2-amine
The resulting secondary amine, N-methyl-6-bromopyridin-2-amine, can then be acetylated. This is a standard transformation that can be accomplished using acetyl chloride (AcCl) or acetic anhydride (Ac₂O), often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to scavenge the acid byproduct. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or chloroform.
Characterization and Analytical Methods
The identity and purity of the synthesized N-(6-Bromopyridin-2-YL)-N-methylacetamide would be confirmed using a suite of standard analytical techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetamide and N-methyl groups, as well as characteristic aromatic signals for the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule, including the carbonyl carbon of the acetamide group and the carbons of the pyridine ring.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum should exhibit a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹.
4.2.4. Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC would be a valuable tool for monitoring the progress of the synthesis reactions and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for the quantitative analysis of the compound's purity. A typical mobile phase might consist of a mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.
-
Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be a viable method for purity analysis.
Safety and Handling
Based on the available safety data sheets for N-(6-Bromopyridin-2-YL)-N-methylacetamide, the compound is classified as harmful and an irritant.[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Conclusion
N-(6-Bromopyridin-2-YL)-N-methylacetamide is a compound with potential applications in chemical synthesis and drug discovery. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a consolidated overview of its known characteristics and outlines scientifically sound approaches for its synthesis and analysis. As research involving this molecule progresses, it is anticipated that a more complete physicochemical profile will emerge, further enabling its application in various scientific disciplines.
References
- Dissertation on the Synthesis of 2-amino-6-bromopyridine. (n.d.).
- N,N-Dimethylacetamide MSDS. (2005, October 10).
-
N-Methylacetamide. (n.d.). PubChem. Retrieved from [Link]
- CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine. (n.d.). Google Patents.
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). Semantic Scholar. Retrieved from [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August). ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet - N-Methylacetamide, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. (n.d.). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. (n.d.). ePrints Soton. Retrieved from [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (2011). J Anal Bioanal Tech. Retrieved from [Link]
-
Analytical Method Validation as the First Step in Drug Quality Control. (n.d.). Semantic Scholar. Retrieved from [Link]
